molecular formula C10H12N2O2S B146181 3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester CAS No. 130182-27-3

3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester

Cat. No. B146181
M. Wt: 224.28 g/mol
InChI Key: GTNDMERWZSYZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester (DMIT) is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. DMIT is a heterocyclic compound that contains both imidazole and thiazole rings in its structure. It is a yellow crystalline powder that is soluble in most organic solvents.

Mechanism Of Action

The mechanism of action of 3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester has also been reported to induce apoptosis in cancer cells through the activation of caspases.

Biochemical And Physiological Effects

3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester has also been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells.

Advantages And Limitations For Lab Experiments

3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester has several advantages for lab experiments, including its high solubility in organic solvents and its relatively low toxicity. However, its synthesis is complex and requires several steps, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester. One possible direction is to investigate its potential as an anti-inflammatory agent in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anticancer agent in combination with other chemotherapeutic agents. Additionally, the development of more efficient and cost-effective synthesis methods for 3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester could facilitate its use in large-scale experiments.

Synthesis Methods

3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester can be synthesized through various methods, including the reaction of 2-aminothiazole with 2-bromoacetophenone, followed by the reaction with ethyl chloroformate. Another method involves the reaction of 2-aminothiazole with 2-bromoacetophenone, followed by the reaction with ethyl chloroacetate.

Scientific Research Applications

3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester has shown potential application in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities.

properties

CAS RN

130182-27-3

Product Name

3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

ethyl 3,6-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C10H12N2O2S/c1-4-14-9(13)8-7(3)12-5-6(2)11-10(12)15-8/h5H,4H2,1-3H3

InChI Key

GTNDMERWZSYZCV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N2C=C(N=C2S1)C)C

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C2S1)C)C

synonyms

3,6-DIMETHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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